molecular formula C8H5NO2S2 B2549593 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid CAS No. 868238-00-0

2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2549593
CAS No.: 868238-00-0
M. Wt: 211.25
InChI Key: JZSRMMAFRQYIHP-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiophene and a thiazole ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a nitrile and elemental sulfur under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene or thiazole rings .

Scientific Research Applications

2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiazole-4-carboxylic acid
  • 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid

Comparison: 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both thiophene and thiazole rings, which confer distinct electronic and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in various fields .

Properties

IUPAC Name

2-thiophen-3-yl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSRMMAFRQYIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868238-00-0
Record name 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid
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